![molecular formula C40H82O15 B13842265 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a long-chain polyether compound. It is characterized by its multiple ethoxy groups and a terminal dodecoxy group, making it a member of the polyethylene glycol (PEG) family. This compound is known for its high solubility in water and organic solvents, as well as its low toxicity, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to a dodecanol starter molecule. The reaction is catalyzed by a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under controlled temperature and pressure conditions. Each step involves the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of an additional ethoxy unit.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully monitored to ensure the desired degree of polymerization. The process involves the continuous addition of ethylene oxide to the dodecanol in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with the desired molecular weight and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination are commonly employed.
Major Products
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of dodecane.
Substitution: Formation of dodecyl halides or dodecylamines.
Aplicaciones Científicas De Investigación
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems due to its low toxicity and high solubility.
Medicine: Utilized in the formulation of pharmaceuticals, particularly in the development of PEGylated drugs that have improved solubility and stability.
Industry: Applied in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The multiple ethoxy groups provide flexibility and hydrophilicity, allowing the compound to form stable complexes with other molecules. This property is particularly useful in drug delivery systems where the compound can encapsulate and transport hydrophobic drugs to their target sites.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene Glycol (PEG): A family of compounds with varying chain lengths and molecular weights, known for their solubility and biocompatibility.
Polypropylene Glycol (PPG): Similar to PEG but with propylene oxide units, offering different solubility and mechanical properties.
Polytetrahydrofuran (PTHF): A polyether with tetrahydrofuran units, used in the production of elastomers and adhesives.
Uniqueness
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its long ethoxy chain and terminal dodecoxy group, which provide a combination of hydrophilicity and hydrophobicity. This dual nature makes it particularly effective as a surfactant and emulsifier, as well as in applications requiring both solubility and stability.
Propiedades
Fórmula molecular |
C40H82O15 |
|---|---|
Peso molecular |
803.1 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C40H82O15/c1-2-3-4-5-6-7-8-9-10-11-13-42-15-17-44-19-21-46-23-25-48-27-29-50-31-33-52-35-37-54-39-40-55-38-36-53-34-32-51-30-28-49-26-24-47-22-20-45-18-16-43-14-12-41/h41H,2-40H2,1H3 |
Clave InChI |
BWJWODXTTAHSKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


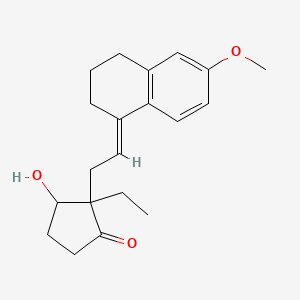
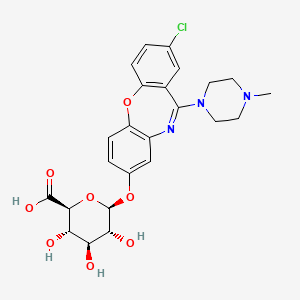

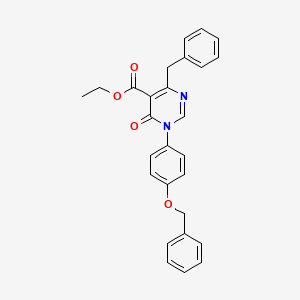

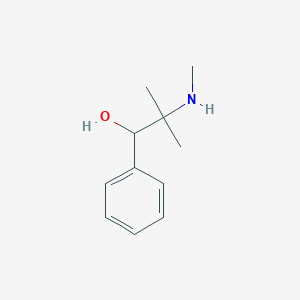
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)


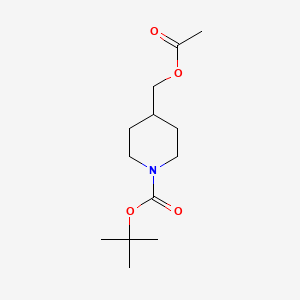
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
